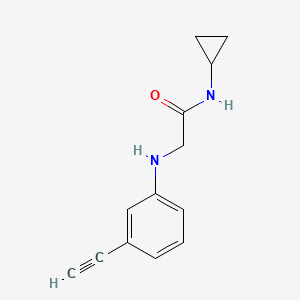
n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Ethynyl Group: The ethynyl group is usually introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the ethynyl-substituted aniline and a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the amide nitrogen are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and ethynyl groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition or activation of specific cellular processes.
類似化合物との比較
Similar Compounds
- n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide
- n-Cyclopropyl-2-((3-ethynylphenyl)amino)ethanol
- n-Cyclopropyl-2-((3-ethynylphenyl)amino)propionamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and ethynyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
N-cyclopropyl-2-(3-ethynylanilino)acetamide |
InChI |
InChI=1S/C13H14N2O/c1-2-10-4-3-5-12(8-10)14-9-13(16)15-11-6-7-11/h1,3-5,8,11,14H,6-7,9H2,(H,15,16) |
InChIキー |
SFJZTOUXTLNPHY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NCC(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


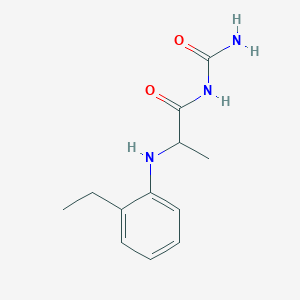
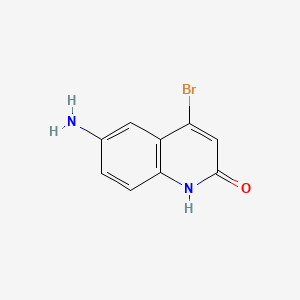
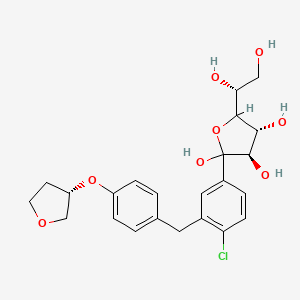
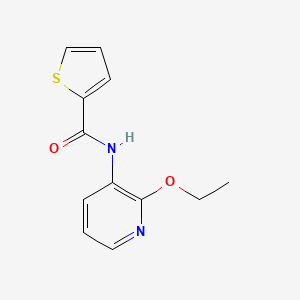
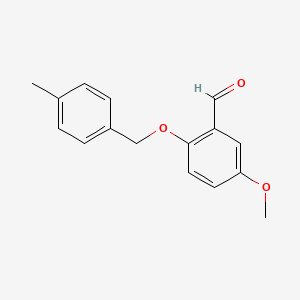
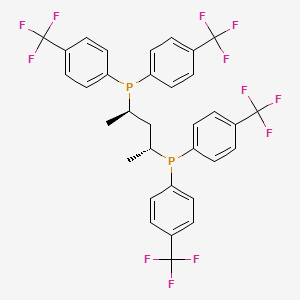
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
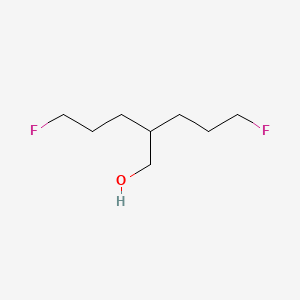

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
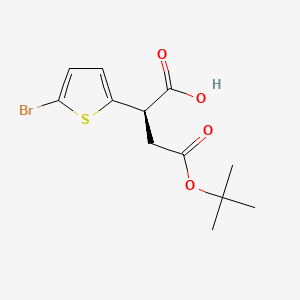
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)


